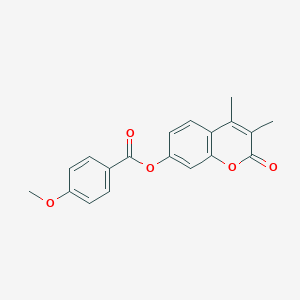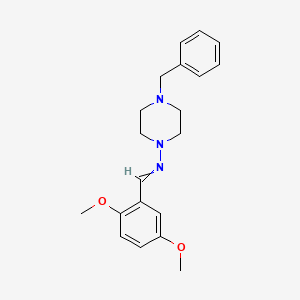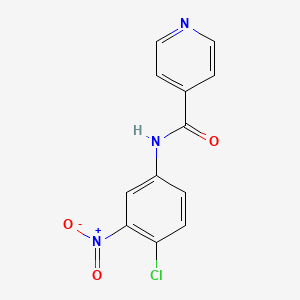![molecular formula C19H25N3O2 B5696424 1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine, also known as DMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPI belongs to the class of piperazine derivatives and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). Furthermore, this compound has been reported to decrease the levels of oxidative stress markers like malondialdehyde (MDA) and increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine possesses various advantages and limitations for lab experiments. One of the major advantages of this compound is its potent anti-inflammatory and analgesic effects, which make it a potential therapeutic agent for the treatment of various inflammatory and pain-related disorders. However, this compound also possesses limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are various future directions for the research on 1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various neurological disorders, including depression, anxiety, and epilepsy. Another direction is to explore the potential use of this compound as an anticancer agent. Furthermore, future research can focus on the optimization of the synthesis method of this compound to improve its solubility and reduce its toxicity.
Synthesemethoden
1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine can be synthesized using various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-ethyl-5-methyl-4-isoxazolylcarbonyl chloride in the presence of a base like triethylamine (TEA) or pyridine.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been reported to exhibit significant antidepressant and anxiolytic effects. Furthermore, this compound has been found to possess potent antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-16-18(15(4)24-20-16)19(23)22-11-9-21(10-12-22)17-8-6-7-13(2)14(17)3/h6-8H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLRYOAJQCGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)



